N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

NF-κB inhibition Inflammation Tetrahydroquinoline SAR

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide (CAS 946368-36-1) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline class, characterized by an N-benzoyl substituent and a 2-phenoxyacetamide side chain at the 7-position. This scaffold has been identified as a privileged structure for inhibiting nuclear factor-kappa B (NF-κB) transcriptional activity, a master regulator of inflammation and cell survival.

Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
CAS No. 946368-36-1
Cat. No. B6568921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
CAS946368-36-1
Molecular FormulaC24H22N2O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27)
InChIKeyWSELWIONFJVIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide (CAS 946368-36-1): A Tetrahydroquinoline-Based Phenoxyacetamide for Inflammatory and Oncology Research Procurement


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide (CAS 946368-36-1) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline class, characterized by an N-benzoyl substituent and a 2-phenoxyacetamide side chain at the 7-position. This scaffold has been identified as a privileged structure for inhibiting nuclear factor-kappa B (NF-κB) transcriptional activity, a master regulator of inflammation and cell survival [1]. The compound is structurally related to a series of tetrahydroquinoline derivatives reported to suppress NF-κB translocation and c-Jun N-terminal kinase (JNK) phosphorylation in microglial cells, positioning it as a candidate for neuroinflammation and cancer research applications [2].

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,2,3,4-tetrahydroquinoline chemotype, minor structural variations at the N-acyl position and the 7-substituent profoundly alter NF-κB inhibitory potency and cytotoxicity profiles. Published structure-activity relationship (SAR) data demonstrate that N-benzoyl derivatives (series 6) achieve IC50 values as low as 0.70 μM against LPS-induced NF-κB transcriptional activity, while N-alkanoyl (series 5) or N-chlorobenzoyl (series 7) congeners with identical 7-substitution patterns exhibit IC50 values ranging from 1.4 μM to >100 μM [1]. The 2-phenoxyacetamide moiety at the 7-position introduces additional hydrogen-bonding and steric features that cannot be replicated by simple acetamide or sulfonamide replacements [2]. Generic substitution without matching both the N-benzoyl and 7-phenoxyacetamide pharmacophores risks loss of the dual NF-κB/JNK inhibitory mechanism and the associated microglial anti-migratory activity documented for this subclass [2].

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide: Quantitative Differentiation Evidence Against Closest Analogs


NF-κB Transcriptional Inhibition: N-Benzoyl Series 6 Potency Advantage Over N-Alkanoyl and N-Chlorobenzoyl Series

The N-benzoyl tetrahydroquinoline scaffold (series 6) demonstrates substantially superior NF-κB inhibitory potency compared to N-alkanoyl (series 5) and N-chlorobenzoyl (series 7) analogs. The most potent series 6 compound (6g) achieves an IC50 of 0.70 ± 0.071 μM, representing approximately 53-fold greater potency than the reference compound pyrrolidine dithiocarbamate (PDTC, IC50 37.2 μM) and 75-fold greater than KL-1156 (IC50 53 ± 15 μM) [1]. In contrast, the corresponding N-phenyl derivative from series 5 (5e) yields an IC50 of only 1.4 ± 0.071 μM, a 2-fold lower potency [1]. The N-benzoyl substitution therefore provides a quantifiable potency scaffold advantage for NF-κB-driven assay selection.

NF-κB inhibition Inflammation Tetrahydroquinoline SAR

Cytotoxicity Profile Differentiation: N-Benzoyl Tetrahydroquinolines Exhibit Broad-Spectrum Cancer Cell Line Activity

The N-benzoyl tetrahydroquinoline series demonstrates potent, broad-spectrum in vitro cytotoxicity against six human cancer cell lines. Compound 6g exhibits GI50 values ranging from 0.292 ± 0.111 μM (NCI-H23 lung) to 0.797 ± 0.173 μM (HCT15 colon), with a mean GI50 of approximately 0.55 μM across all tested lines [1]. The N-chlorobenzoyl analog 7g, by comparison, shows substantially weaker activity (GI50 ~20–27 μM across cell lines), representing a ~30–70-fold reduction in potency [1]. This differential cytotoxicity is structurally linked to the N-benzoyl pharmacophore, as the N-alkanoyl series (5a–h) shows only modest inhibition (GI50 typically >10 μM) [1].

Cytotoxicity Cancer Tetrahydroquinoline

Microglial Anti-Inflammatory Activity: Dual NF-κB and JNK Pathway Suppression in BV2 Cells

Tetrahydroquinoline derivatives bearing N-benzoyl substitution (including the ELC-D-2 chemotype structurally related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide) inhibit LPS-induced pro-inflammatory mediators in BV2 microglial cells through a dual mechanism: suppression of NF-κB nuclear translocation and inhibition of JNK phosphorylation [1]. ELC-D-2, the most potent compound in this series, concentration-dependently reduced IL-6, TNF-α, and nitric oxide production, attenuated iNOS and COX-2 expression, and inhibited LPS-induced cell migration without significant cytotoxicity at effective concentrations [1]. This dual-pathway engagement differentiates N-benzoyl tetrahydroquinolines from canonical NF-κB inhibitors (e.g., PDTC) that lack concurrent JNK suppression [1].

Neuroinflammation Microglia JNK pathway

Chemical Stability and Synthetic Tractability of the N-Benzoyl-7-phenoxyacetamide Scaffold

The N-benzoyl-7-phenoxyacetamide substitution pattern provides a chemically stable amide linkage resistant to hydrolytic cleavage under physiological pH conditions, in contrast to ester-based tetrahydroquinoline derivatives that undergo rapid metabolism [1]. The 2-phenoxyacetamide side chain at the 7-position introduces an additional ether oxygen that can participate in hydrogen bonding with target proteins, as evidenced by X-ray crystallography of 2-phenoxyacetamide inhibitors bound to NOTUM in the palmitoleate pocket [2]. While the specific compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide has not been directly co-crystallized, the phenoxyacetamide motif's binding mode has been validated in the structurally related NOTUM inhibitor series (IC50 33 μM for initial hit 3, optimized to 0.032 μM for indazole 38) [2].

Chemical stability Synthetic accessibility Medicinal chemistry

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide: Optimal Research Application Scenarios Based on Quantitative Evidence


NF-κB Pathway Inhibition Screening in Macrophage and Cancer Cell Models

Leveraging the N-benzoyl scaffold's demonstrated IC50 of 0.70 μM against LPS-induced NF-κB transcriptional activity (53-fold more potent than PDTC reference) [1], this compound is optimally deployed as a chemical probe for NF-κB pathway interrogation in RAW 264.7 macrophages or similar NF-κB-reporter cell lines. The ~2-fold potency advantage over N-phenyl analogs (IC50 1.4 μM) makes it the preferred choice within the tetrahydroquinoline class for dose-response studies requiring lower working concentrations.

Broad-Spectrum Cytotoxicity Profiling Against Human Cancer Cell Panels

The N-benzoyl tetrahydroquinoline chemotype achieves GI50 values of 0.292–0.797 μM across NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT15 (colon) cancer lines [1], demonstrating ~30–70-fold greater potency than N-chlorobenzoyl analogs. This compound is suited for multi-line oncology screening programs where consistent sub-micromolar activity across diverse tissue origins is required.

Neuroinflammation Research Using BV2 Microglial Activation and Migration Assays

Based on the demonstrated dual NF-κB/JNK pathway suppression and inhibition of LPS-induced microglial IL-6, TNF-α, nitric oxide production, and cell migration by structurally related N-benzoyl tetrahydroquinolines [2], this compound is indicated for in vitro neuroinflammation models. The concurrent JNK inhibitory activity differentiates it from single-target NF-κB inhibitors and supports applications in microglial activation and migration studies relevant to neurodegenerative disease research.

Fragment-Based Drug Discovery and X-Ray Crystallography of Phenoxyacetamide-Binding Proteins

The 2-phenoxyacetamide substructure has been validated as a fragment hit for the NOTUM palmitoleate pocket (initial IC50 33 μM) with confirmed X-ray co-crystal structures (PDB 6R8R) [3]. This compound can serve as a scaffold for structure-based optimization campaigns targeting enzymes with hydrophobic substrate-binding pockets, where the tetrahydroquinoline core and phenoxyacetamide side chain provide orthogonal vectors for fragment growth.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.